Bzl-D-met-ome hcl

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

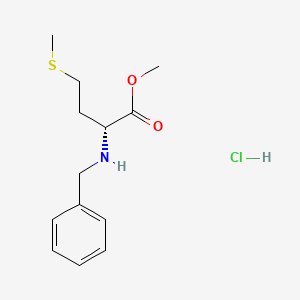

methyl (2R)-2-(benzylamino)-4-methylsulfanylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S.ClH/c1-16-13(15)12(8-9-17-2)14-10-11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELBNOHMQZOBAL-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCSC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272755-12-0 | |

| Record name | D-Methionine, N-(phenylmethyl)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

What are the chemical properties of Bzl-D-met-ome hcl?

An In-depth Technical Guide to the Chemical Properties of N-Benzyl-D-methionine Methyl Ester Hydrochloride (Bzl-D-Met-OMe HCl)

This guide provides a comprehensive overview of the chemical properties of N-Benzyl-D-methionine methyl ester hydrochloride (this compound), a protected amino acid derivative crucial for synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its handling, reactivity, and analysis.

Structural Elucidation and Identification

N-Benzyl-D-methionine methyl ester hydrochloride is a derivative of the essential amino acid D-methionine. In this compound, the primary amine of the methionine backbone is protected by a benzyl group, and the carboxylic acid is esterified with a methyl group. The compound is supplied as a hydrochloride salt to improve its stability and handling characteristics.

It is critical to distinguish this compound from its close analogue, N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride. While both are protected methionine derivatives, the presence of an additional N-methyl group in the latter alters its molecular weight, reactivity, and steric profile. This guide focuses on the N-benzyl derivative without the N-methyl group.

Key Identification Parameters:

-

Chemical Name: N-Benzyl-D-methionine methyl ester hydrochloride

-

Common Abbreviation: this compound

-

Molecular Weight: 289.82 g/mol [1]

Diagram: Chemical Structure of this compound

Caption: Molecular structure of N-Benzyl-D-methionine methyl ester hydrochloride.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its application in synthesis. The compound typically presents as a solid white powder with high purity levels, often exceeding 99% as determined by HPLC.[4]

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white solid/powder | [4][5] |

| Molecular Formula | C13H20ClNO2S | [1][3] |

| Molecular Weight | 289.82 g/mol | [1] |

| Purity | ≥98% (HPLC) | [4][5] |

| Melting Point | Data not consistently available; similar compounds like H-D-Met-OMe HCl melt at 149-150 °C.[6] |

Solubility and Handling

Proper dissolution and handling are critical for achieving successful and reproducible experimental outcomes.

-

Solubility Profile : As a hydrochloride salt, this compound exhibits improved solubility in polar solvents compared to its free base form. It is generally soluble in water and polar organic solvents such as methanol, DMSO, and DMF.[6][7] The N-benzyl group, however, imparts significant lipophilicity, which may enhance its solubility in moderately polar solvents like dichloromethane and chloroform.[6]

-

Handling Recommendations : Due to its potential for irritation, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8]

Stability and Storage

The long-term stability of this compound is contingent upon appropriate storage conditions.

-

Recommended Storage : The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature or refrigerated conditions (2-8°C).[6] This minimizes degradation from atmospheric moisture and oxygen.

-

Conditions to Avoid : Exposure to strong oxidizing agents, strong bases, and excessive heat should be avoided.[8][9] Contact with strong bases will neutralize the hydrochloride salt, generating the free amine, which may be less stable.

-

Hazardous Decomposition : In the event of a fire, thermal decomposition may produce toxic fumes, including oxides of carbon (CO, CO₂), nitrogen (NOx), and sulfur (SOx), as well as hydrogen chloride gas.[8]

Reactivity Profile and Chemical Transformations

This compound is a versatile intermediate in organic synthesis, primarily due to its two protecting groups—the N-benzyl group and the C-terminal methyl ester.

-

Hydrolysis : The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, N-Benzyl-D-methionine.

-

Amine Reactivity : The secondary amine is protected by the benzyl group. This group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C), which cleaves the benzyl-nitrogen bond to yield D-methionine methyl ester hydrochloride.[10] This deprotection strategy is common in peptide synthesis.

-

Sulfur Atom Reactivity : The thioether group in the methionine side chain is susceptible to oxidation, potentially forming a sulfoxide or sulfone. Care must be taken to avoid strong oxidizing agents if the integrity of the thioether is required.

Diagram: Key Synthetic Transformations

Caption: Common deprotection pathways for this compound.

Analytical Characterization

Confirming the identity, purity, and integrity of this compound is essential before its use in sensitive applications.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound. The specific column and mobile phase may require optimization.

-

System Preparation :

-

HPLC System : A standard HPLC system with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Detection : 220 nm or 254 nm (for the benzyl chromophore).

-

-

Sample Preparation :

-

Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions :

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 10 µL.

-

Gradient : Start with a linear gradient from 10% B to 90% B over 20 minutes. Hold at 90% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Column Temperature : 30°C.

-

-

Data Analysis :

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Purity levels are typically expected to be ≥98%.[5]

-

Other Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can confirm the chemical structure. Expected signals would include aromatic protons from the benzyl group, a singlet for the methyl ester, and characteristic peaks for the methionine backbone and side chain.[11]

-

Mass Spectrometry (MS) : ESI-MS can be used to confirm the molecular weight of the cation (M+H)⁺.[11]

Safety and Hazard Information

While comprehensive toxicological data is not widely available, information from safety data sheets for similar chemical compounds provides guidance.

-

Potential Hazards : May be harmful if swallowed, inhaled, or absorbed through the skin.[7] It can cause irritation to the skin, eyes, and respiratory system.[7][8]

-

First Aid Measures :

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.[7]

-

Skin Contact : Wash the affected area with soap and water.[8]

-

Ingestion : Rinse mouth with water. Do not induce vomiting.[7]

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[8] In all cases of significant exposure, seek medical attention.[7]

-

Applications in Research and Development

This compound serves as a crucial building block in medicinal chemistry and peptide synthesis.[10]

-

Peptide Synthesis : The use of a D-amino acid can increase the metabolic stability of synthetic peptides by making them resistant to proteases. The N-benzyl and C-methyl ester protecting groups allow for its controlled incorporation into a growing peptide chain.[10]

-

Drug Development : It is used in the synthesis of peptidomimetics and other complex organic molecules being investigated as potential therapeutic agents, such as antimicrobial or anticancer agents.[4][10] The unique structural properties of the isoleucine side chain, for which methionine can be a surrogate, can play a significant role in molecular recognition and binding to biological targets.[10]

References

- N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride Chemical Properties. (n.d.). Google Cloud.

- Bzl-Val-OMe HCl | 177721-72-1. (n.d.). Sigma-Aldrich.

- Safety Data Sheet for H-Cys(Bzl)-OMe HCl. (n.d.). AAPPTec.

- This compound (1272755-12-0) Product Description. (n.d.). ChemicalBook.

- Safety Data Sheet for Methyl-d3-amine HCl. (n.d.). C/D/N Isotopes, Inc..

- Safety Data Sheet for Fatty Acid Methyl Esters. (2023). Chevron.

- This compound [1272755-12-0]. (n.d.). King-Pharm.

- BZL-MET-OME HCL [402929-60-6]. (n.d.). Chemsigma.

- H-Tyr(Bzl)-OMe.HCl | 34805-17-9. (n.d.). A Chemtek.

- A Convenient Synthesis of Amino Acid Methyl Esters. (2007). National Institutes of Health (NIH).

- Application Notes and Protocols for Bzl-Ile-OMe HCl in Medicinal Chemistry. (n.d.). Benchchem.

- H-D-MET-OME HCL CAS#: 69630-60-0. (n.d.). ChemicalBook.

Sources

- 1. 1272755-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound [1272755-12-0] | King-Pharm [king-pharm.com]

- 3. BZL-MET-OME HCL [402929-60-6] | Chemsigma [chemsigma.com]

- 4. Buy Bzl,ME-D-met-ome hcl [smolecule.com]

- 5. achemtek.com [achemtek.com]

- 6. H-D-MET-OME HCL CAS#: 69630-60-0 [amp.chemicalbook.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. peptide.com [peptide.com]

- 9. regi.com [regi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of N-Benzyl-D-methionine methyl ester hydrochloride (Bzl-D-Met-OMe HCl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-D-methionine methyl ester hydrochloride (Bzl-D-Met-OMe HCl) is a protected amino acid derivative with significant utility in peptide synthesis and medicinal chemistry.[1][2] Its benzyl and methyl ester protecting groups offer strategic advantages for the controlled construction of complex peptides and peptidomimetics. This guide provides a comprehensive overview of a robust synthetic route to this compound and details the analytical techniques essential for its thorough characterization. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their application of this versatile building block.

Introduction: The Strategic Importance of this compound

Amino acids and their derivatives are fundamental components in the development of therapeutics, influencing everything from hormone secretion to muscle damage prevention.[3] In the realm of peptide-based drug discovery, protecting groups are indispensable tools that prevent unwanted side reactions during the sequential assembly of amino acid residues. This compound serves as a valuable chiral synthon, with the N-benzyl group providing crucial protection of the amine functionality and the C-terminal methyl ester safeguarding the carboxylic acid.[2][4] This dual protection allows for precise control over peptide coupling reactions.

The incorporation of D-amino acids, such as the D-methionine core of this compound, can enhance the metabolic stability of peptide drug candidates by reducing their susceptibility to enzymatic degradation. Furthermore, the lipophilicity imparted by the benzyl group can improve the pharmacokinetic properties of the resulting peptides, making it a valuable component in designing novel therapeutic agents.[1]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process: (1) esterification of D-methionine to its methyl ester hydrochloride, followed by (2) N-alkylation via reductive amination. This pathway is selected for its high yields, operational simplicity, and the commercial availability of the starting materials.

Step 1: Esterification of D-Methionine

The initial step involves the conversion of D-methionine to D-methionine methyl ester hydrochloride. This is a classic Fischer-Speier esterification, which is typically performed under acidic conditions.[5]

Protocol: Synthesis of D-Methionine Methyl Ester Hydrochloride

A convenient and widely used method for this transformation involves the use of thionyl chloride (SOCl₂) in methanol.[6] An alternative, milder approach utilizes trimethylchlorosilane (TMSCl) in methanol, which also affords the desired product in good to excellent yields.[7]

-

Reagents and Materials:

-

D-Methionine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

-

Procedure (using SOCl₂):

-

Suspend D-methionine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add thionyl chloride dropwise to the suspension. An exothermic reaction will occur.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude D-methionine methyl ester hydrochloride.

-

The resulting D-methionine methyl ester hydrochloride can often be used in the subsequent step without further purification.[8]

Step 2: N-Alkylation via Reductive Amination

The second step introduces the N-benzyl protecting group through reductive amination. This powerful and selective reaction involves the formation of an imine intermediate from the primary amine of the amino acid ester and benzaldehyde, which is then reduced in situ to the secondary amine.[9] This method avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides.[9]

Protocol: Synthesis of this compound

-

Reagents and Materials:

-

D-Methionine methyl ester hydrochloride

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve D-methionine methyl ester hydrochloride in the chosen solvent (e.g., DCM).

-

Add benzaldehyde to the solution.

-

Slowly add the reducing agent (e.g., sodium triacetoxyborohydride). Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[10]

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-D-methionine methyl ester as a free base.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in diethyl ether or dioxane to precipitate the hydrochloride salt.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Characterization of this compound

Thorough characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals include:

-

Aromatic protons of the benzyl group.

-

The benzylic methylene protons.

-

The α-proton of the methionine backbone.

-

The methyl ester protons.

-

The S-methyl protons of the methionine side chain.

-

The β- and γ-protons of the methionine side chain.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule. Expected signals correspond to the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, the α-carbon, and the various aliphatic carbons of the methionine residue.

| ¹H NMR (Predicted) Data | ¹³C NMR (Predicted) Data |

| Chemical Shift (ppm) | Assignment |

| ~7.2-7.4 | Aromatic (5H) |

| ~4.0 | Benzylic CH₂ (2H) |

| ~3.8 | OCH₃ (3H) |

| ~3.5 | α-CH (1H) |

| ~2.5 | γ-CH₂ (2H) |

| ~2.1 | S-CH₃ (3H) |

| ~2.0 | β-CH₂ (2H) |

Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this molecule. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ will confirm the successful synthesis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule.[11][12] Key characteristic absorption bands for this compound include:

-

N-H stretch: A broad band in the region of 2400-2800 cm⁻¹, characteristic of an amine hydrochloride salt.[13]

-

C=O stretch (ester): A strong absorption band around 1740 cm⁻¹.[14]

-

C-H stretches (aromatic and aliphatic): Bands in the 2800-3100 cm⁻¹ region.

-

C=C stretches (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N and C-O stretches: In the fingerprint region (below 1500 cm⁻¹).

Conclusion

This guide has outlined a reliable and efficient synthetic route for the preparation of this compound, a key building block in contemporary peptide and medicinal chemistry. The detailed protocols for its synthesis and the comprehensive overview of its characterization provide researchers with the necessary tools to confidently produce and validate this important compound. The strategic application of protecting groups, as exemplified by this compound, continues to be a cornerstone of modern drug development, enabling the creation of novel and effective therapeutic agents.

References

- Luckose F, et al. Effects of amino acid derivatives on physical, mental, and physiological activities. Crit Rev Food Sci Nutr. 2015;55(13):1793-1144.

-

Aapptec Peptides. H-Ser(Bzl)-OMe HCl [19525-87-2]. ([Link])

-

MDPI. Hirshfeld and AIM Analysis of the Methylone Hydrochloride Crystal Structure and Its Impact on the IR Spectrum Combined with DFT Study. ([Link])

-

Monash University. Synthesis of N-Alkyl Amino Acids. ([Link])

-

National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. ([Link])

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). ([Link])

-

Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. ([Link])

-

Asian Journal of Applied Chemistry Research. Fourier Transform Infrared (FTIR) Analysis of Fatty Acid Methyl Ester from Congolese Non-Edible Afzelia bella Seeds Oil. ([Link])

-

ACS Publications. Solventless Mechanosynthesis of N-Protected Amino Esters. ([Link])

- Google Patents. Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof. ()

-

ResearchGate. Mid-Infrared, Long Wave Infrared (4-12 μm) Molecular Emission Signatures from Pharmaceuticals Using Laser-Induced Breakdown Spectroscopy (LIBS). ([Link])

-

Springer. Facile Synthesis of N-protected Amino Acid Esters Assisted by Microwave Irradiation. ([Link])

- Google Patents. Method for producing amino acid ester hydrochloride. ()

-

ResearchGate. General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ([Link])

-

Master Organic Chemistry. Reductive Amination, and How It Works. ([Link])

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031370). ([Link])

-

PubMed. FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). ([Link])

-

Royal Society of Chemistry. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. ([Link])

-

Royal Society of Chemistry. Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs: a DFT and molecular docking study. ([Link])

-

University of Manchester. N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. ([Link])

- Google Patents.

-

National Center for Biotechnology Information. Direct N-alkylation of unprotected amino acids with alcohols. ([Link])

-

ResearchGate. General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ([Link])

-

Aapptec Peptides. H-D-Met-OMe HCl [69630-60-0]. ([Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs: a DFT and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Hirshfeld and AIM Analysis of the Methylone Hydrochloride Crystal Structure and Its Impact on the IR Spectrum Combined with DFT Study | MDPI [mdpi.com]

- 14. journalajacr.com [journalajacr.com]

A Technical Guide to the Solubility and Stability of Bzl-D-Met-OMe HCl for Pharmaceutical Development

Abstract

Preformulation studies are a critical scientific step that shapes every stage of drug development.[1][2] This in-depth guide provides a comprehensive framework for characterizing the solubility and stability of Bzl-D-Met-OMe HCl (N-α-Benzyl-D-methionine methyl ester hydrochloride), a representative small molecule with functionalities pertinent to modern drug discovery. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to assess these critical physicochemical properties.[3][4] By understanding the inherent characteristics of a new chemical entity (NCE) like this compound early in the development process, teams can mitigate risks, avoid formulation failures, and streamline the path to clinical trials.[2][3] This document outlines step-by-step protocols for solubility profiling across various solvents and a systematic approach to stability assessment through forced degradation studies, grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH).[5][6][7][8]

Introduction: The Central Role of Preformulation

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges. Preformulation is the investigative phase where the fundamental physical and chemical properties of an active pharmaceutical ingredient (API) are evaluated.[1][4] This early-stage characterization provides a clear understanding of an API's limitations and requirements, directly influencing formulation strategy, dosage form selection, and the overall success of the development program.[1][4] For a molecule like this compound (CAS: 1272755-12-0, Formula: C13H20ClNO2S)[9], a derivative of the amino acid methionine, a thorough preformulation assessment is paramount.

Molecular Structure and Inherent Liabilities:

The chemical structure of this compound presents several functional groups that warrant careful investigation:

-

Methyl Ester: This group is susceptible to hydrolysis, particularly in aqueous solutions at pH extremes. This is a primary degradation pathway that must be characterized.[10]

-

Thioether (in Methionine): The sulfur atom in the methionine side chain is prone to oxidation, forming sulfoxide and subsequently sulfone derivatives.[10][11] This oxidative degradation can be initiated by atmospheric oxygen, peroxides, or light.[11][12]

-

Hydrochloride Salt: The salt form generally enhances aqueous solubility compared to a free base. However, its effect on solubility in various pH media and its potential to interact with excipients must be understood.

-

Benzyl Group: This lipophilic moiety contributes to the molecule's overall solubility profile, influencing its dissolution in both organic and aqueous systems.

Understanding these structural liabilities is the first step in designing a robust characterization plan.

Part I: Solubility Profiling

Solubility is a critical determinant of a drug's bioavailability and dictates the feasibility of developing various dosage forms, from oral tablets to parenteral injections.[1] This section details the methodologies for comprehensively profiling the solubility of this compound.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements:

-

Kinetic Solubility: Measures the concentration of a compound upon its addition from a high-concentration DMSO stock into an aqueous buffer.[13][14] It reflects the solubility of the fastest precipitating form, often amorphous, and is suitable for high-throughput screening in early discovery to quickly flag problematic compounds.[13][15][16]

-

Thermodynamic Solubility: Represents the true equilibrium solubility, where the dissolved compound is in equilibrium with an excess of the solid material (ideally the most stable crystalline form).[13][17] This measurement is more time-consuming but is essential for formulation development and regulatory submissions.[15]

Experimental Workflow for Solubility Assessment

The following diagram outlines a comprehensive workflow for assessing both kinetic and thermodynamic solubility.

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol is the gold standard for determining equilibrium solubility.

Objective: To determine the thermodynamic solubility of this compound in a range of pharmaceutically relevant solvents.

Materials:

-

This compound powder

-

Selected solvents (see Table 1)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker/incubator

-

0.22 µm syringe filters (ensure low API binding)

-

Calibrated HPLC-UV system

Procedure:

-

Add an excess amount of solid this compound (e.g., 10-20 mg) to a vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Add a known volume (e.g., 2 mL) of the selected solvent to the vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. A preliminary time-course experiment can validate the required equilibration time.

-

After equilibration, allow the vials to stand for a short period to let coarse particles settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial. Discard the first few drops to saturate any potential binding sites on the filter.

-

Dilute the filtrate as necessary with the mobile phase.

-

Analyze the sample concentration using a validated, stability-indicating HPLC-UV method against a standard curve.

-

Visually inspect the original vial to confirm that excess solid material remains.

Data Presentation and Interpretation

Solubility data should be compiled into a clear, comparative table.

Table 1: Illustrative Solubility Profile of this compound at 25°C

| Solvent System | pH | Buffer Composition (if applicable) | Solubility (mg/mL) | Classification |

|---|---|---|---|---|

| Water | ~5.0* | N/A | > 100 | Very Soluble |

| Phosphate Buffered Saline (PBS) | 7.4 | 10 mM Phosphate, 137 mM NaCl | > 100 | Very Soluble |

| Glycine-HCl Buffer | 2.0 | 50 mM | > 100 | Very Soluble |

| Borate Buffer | 9.0 | 50 mM | > 50 | Freely Soluble |

| Ethanol | N/A | N/A | ~25 | Soluble |

| Propylene Glycol | N/A | N/A | ~40 | Freely Soluble |

| DMSO | N/A | N/A | > 200 | Very Soluble |

*pH of a 1% w/v solution in unbuffered water

Interpretation: The high aqueous solubility, typical for a hydrochloride salt of a small molecule, is a favorable property.[18] The solubility in common co-solvents like ethanol and propylene glycol provides valuable data for developing liquid formulations.

Part II: Stability Assessment and Forced Degradation

Stability testing is a regulatory requirement and a scientific necessity to understand how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[7] Forced degradation (or stress testing) is a critical component of this process, designed to intentionally degrade the API to identify likely degradation products and establish the intrinsic stability of the molecule.[19][20][21] This data is essential for developing stability-indicating analytical methods.[5][21]

Rationale for Stress Conditions

The choice of stress conditions is guided by the molecule's structure and ICH Q1A(R2) guidelines.[6][7][8][22] For this compound, the key degradation pathways to probe are hydrolysis and oxidation.[19]

Caption: Forced Degradation Study Workflow.

Protocol: Forced Degradation Study

Objective: To identify the potential degradation products and pathways for this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions

-

Hydrogen peroxide (H2O2), 30%

-

HPLC-grade water and acetonitrile

-

Calibrated HPLC system coupled with a UV detector and ideally a Mass Spectrometer (MS)

-

Photostability chamber

-

Oven

Procedure:

-

Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or 50:50 acetonitrile:water).

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Store at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Store at room temperature (base hydrolysis is often rapid).

-

Oxidation: Mix the stock solution with 3% H2O2. Store at room temperature, protected from light.

-

Thermal Degradation (Solution): Heat the stock solution at 60°C.

-

Thermal Degradation (Solid): Place the solid API in an oven at a high temperature (e.g., 80°C).

-

Photostability: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Control Samples: Store control samples (API in solution and solid state) at 5°C, protected from light.

-

Sampling and Analysis: Withdraw aliquots from each condition at specified time points (e.g., 0, 2, 6, 12, 24 hours). For acid/base conditions, neutralize the sample before injection. Analyze all samples by a suitable HPLC-UV/MS method. The goal is to achieve 5-20% degradation of the parent compound.

Anticipated Degradation Pathways and Data Interpretation

A stability-indicating HPLC method must be able to separate the intact API from all process impurities and degradation products.[5]

1. Hydrolysis of the Methyl Ester:

-

Mechanism: Under both acidic and basic conditions, the methyl ester is susceptible to hydrolysis, yielding the corresponding carboxylic acid (Bzl-D-Met-OH).

-

Detection: The degradant will be more polar and thus have a shorter retention time on a reverse-phase HPLC column. MS analysis will show a loss of 14 Da (CH2) corresponding to the conversion of -COOCH3 to -COOH.

2. Oxidation of the Thioether:

-

Mechanism: The thioether in the methionine side chain can be oxidized by H2O2 to form methionine sulfoxide.[11] Further oxidation can lead to methionine sulfone. This is a common degradation pathway for methionine-containing peptides and proteins.[10]

-

Detection: MS is the ideal tool for detection. The formation of the sulfoxide will result in a mass increase of +16 Da, and the sulfone will show a +32 Da increase compared to the parent API.

Table 2: Summary of Forced Degradation Results for this compound

| Stress Condition | Time | % Assay of Parent | Major Degradant(s) Identified | Mass Change (Da) | Proposed Pathway |

|---|---|---|---|---|---|

| 0.1 N HCl, 60°C | 12 h | 85.2% | Bzl-D-Met-OH | -14 | Hydrolysis |

| 0.1 N NaOH, RT | 2 h | 81.5% | Bzl-D-Met-OH | -14 | Hydrolysis |

| 3% H2O2, RT | 6 h | 89.1% | Bzl-D-Met(O)-OMe HCl | +16 | Oxidation |

| 80°C (Solid) | 24 h | 98.9% | Minor unspecified peaks | N/A | Thermal |

| ICH Q1B Light | - | 99.5% | No significant degradation | N/A | Photostable |

Mass Balance: An important aspect of these studies is the mass balance calculation. The sum of the percentage of the parent compound and all degradation products should ideally be between 98-102%, indicating that all major degradants are being detected by the analytical method.[19]

Conclusion and Strategic Implications

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. The findings from these preformulation studies are not merely academic exercises; they are foundational data that drive strategic decisions in the drug development process.[3][23]

-

For Formulation Scientists: The high aqueous solubility and characterization in co-solvents provide a direct path toward developing both oral and parenteral liquid formulations.

-

For Analytical Chemists: The forced degradation studies establish the primary degradation pathways (hydrolysis and oxidation), enabling the development and validation of a specific, stability-indicating HPLC method.[24]

-

For Regulatory Affairs: The comprehensive data package forms a core part of the Chemistry, Manufacturing, and Controls (CMC) section of an Investigational New Drug (IND) application, demonstrating a thorough understanding of the drug substance.[24]

By executing these studies with scientific rigor, development teams can build a solid foundation for a successful pharmaceutical product, ensuring its quality, safety, and efficacy.

References

- AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis.

- Bajaj, S., et al. (n.d.). Impact of preformulation on drug development. PubMed.

- Bibi, S., et al. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate.

- Pharmaffiliates. (2025, November 12). What Are Pre-Formulation Studies? Purpose, Process & Importance.

- Prompt Praxis Labs. (n.d.). The Benefits of Preformulation Support Testing for Drug Development.

- UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development.

- Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. (2024, September 2).

- Preformulation study: Significance and symbolism. (2025, July 31).

- FDA. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy.

- ICH. (n.d.). Q1A(R2) Guideline.

- Bibi, S., et al. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). PPTX.

- FDA. (2018, August 24). Q1A(R2) Stability Testing of New Drug Substances and Products.

- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- Verbruggen, C., et al. (n.d.). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Wordpress.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Park, E. S., et al. (n.d.). Method for the stabilization of methionine-containing polypeptides. Google Patents.

- Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. (n.d.). Inorganic Chemistry Frontiers (RSC Publishing).

- PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.

- Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. (n.d.). PMC - PubMed Central.

- Stability over time of methionine formulated powder at 4 ± 2 °C (blue.... (n.d.). ResearchGate.

- Creative Biolabs. (n.d.). Solubility Assessment Service.

- Kinetic solubility: Experimental and machine‐learning modeling perspectives. (n.d.). Request PDF.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- MedCrave online. (2016, December 14). Forced Degradation Studies.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).

- ACS Publications. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters.

- Needham, T. E. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

- NIH. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC.

- A practical guide to forced degradation and stability studies for drug substances. (n.d.).

- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- OUCI. (n.d.). Stability of Protein Pharmaceuticals: Recent Advances.

- Chemistry LibreTexts. (2022, July 4). 1. Backgrounds of Amino Acids.

- ChemicalBook. (n.d.). 1272755-12-0(this compound) Product Description.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. upm-inc.com [upm-inc.com]

- 3. Impact of preformulation on drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promptpraxislabs.com [promptpraxislabs.com]

- 5. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. 1272755-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. enamine.net [enamine.net]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. researchgate.net [researchgate.net]

- 17. creative-biolabs.com [creative-biolabs.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pharmatutor.org [pharmatutor.org]

- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. fda.gov [fda.gov]

- 23. wisdomlib.org [wisdomlib.org]

- 24. onyxipca.com [onyxipca.com]

Spectroscopic Characterization of N-Benzoyl-D-methionine Methyl Ester Hydrochloride (Bzl-D-Met-OMe HCl): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction

The Significance of Bzl-D-Met-OMe HCl

N-Benzoyl-D-methionine methyl ester hydrochloride (this compound) is a protected amino acid derivative. Protected amino acids are fundamental building blocks in the synthesis of peptides and peptidomimetics, which are of significant interest in drug discovery and development. The benzoyl (Bzl) group serves as a protecting group for the amine functionality of D-methionine, preventing unwanted side reactions during peptide coupling. The methyl ester (-OMe) protects the carboxylic acid group. The hydrochloride (HCl) salt form often enhances the stability and solubility of the compound. A thorough analytical characterization of this compound is paramount to ensure its identity, purity, and suitability for use in further synthetic steps, ultimately impacting the quality and efficacy of the final therapeutic agent.

The Role of Spectroscopic Techniques

Spectroscopic techniques are indispensable tools for the structural elucidation and quality control of organic molecules like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Infrared (IR) spectroscopy is used to identify the functional groups present. Mass Spectrometry (MS) determines the molecular weight and can provide structural information through fragmentation analysis. Together, these techniques offer a comprehensive and complementary approach to molecular characterization, ensuring the correct structure and purity of the synthesized compound.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. This absorption is highly dependent on the local chemical environment of the nucleus, giving rise to the concept of chemical shift (δ) , which is measured in parts per million (ppm). The chemical shift provides information about the type of proton or carbon atom and its neighboring functional groups.

Furthermore, the magnetic fields of neighboring nuclei can influence each other, leading to the splitting of NMR signals into multiplets. This phenomenon, known as spin-spin coupling , provides information about the connectivity of atoms in a molecule. The magnitude of this splitting is given by the coupling constant (J) , measured in Hertz (Hz). Finally, the area under an NMR signal, known as the integration , is proportional to the number of nuclei giving rise to that signal.

¹H NMR Spectroscopy of this compound

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., NH).[1]

-

Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample to serve as a reference for the chemical shift scale (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) at room temperature.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Predicted ¹H NMR Spectrum:

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on known chemical shift ranges for similar N-benzoyl amino acid esters and the constituent functional groups.[2][3][4]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.7 - 8.9 | Doublet | Amide N-H |

| ~7.8 - 8.0 | Multiplet (2H) | ortho-Protons of Benzoyl group |

| ~7.4 - 7.6 | Multiplet (3H) | meta- and para-Protons of Benzoyl group |

| ~4.8 - 5.0 | Multiplet (1H) | α-CH of Methionine |

| ~3.7 | Singlet (3H) | Methyl ester O-CH₃ |

| ~2.6 | Triplet (2H) | γ-CH₂ of Methionine |

| ~2.1 - 2.3 | Multiplet (2H) | β-CH₂ of Methionine |

| ~2.1 | Singlet (3H) | Thioether S-CH₃ |

Interpretation of the Spectrum:

-

Amide Proton (N-H): The amide proton is expected to appear as a doublet downfield (around 8.7-8.9 ppm) due to the deshielding effect of the adjacent carbonyl group and its coupling to the α-proton.

-

Benzoyl Protons: The aromatic protons of the benzoyl group will typically appear in the region of 7.4-8.0 ppm. The two ortho-protons are the most deshielded and will likely appear as a multiplet around 7.8-8.0 ppm. The meta- and para-protons will resonate at slightly higher field, around 7.4-7.6 ppm.

-

α-Proton: The α-proton of the methionine backbone is adjacent to both the electron-withdrawing amide and ester groups, causing it to be deshielded and appear as a multiplet around 4.8-5.0 ppm.

-

Methyl Ester Protons: The three protons of the methyl ester group will give rise to a sharp singlet at approximately 3.7 ppm.

-

Methionine Side Chain Protons: The protons of the methionine side chain will appear further upfield. The γ-CH₂ protons adjacent to the sulfur atom will be a triplet around 2.6 ppm. The β-CH₂ protons will be a multiplet around 2.1-2.3 ppm. The S-CH₃ protons will be a characteristic singlet around 2.1 ppm.

Diagram of Proton Environments in this compound:

Caption: Key proton environments in this compound.

¹³C NMR Spectroscopy of this compound

Experimental Protocol:

The sample preparation and data acquisition for ¹³C NMR are similar to that of ¹H NMR, with the following considerations:

-

Concentration: A slightly higher sample concentration may be required due to the lower natural abundance of the ¹³C isotope.

-

Acquisition Time: Longer acquisition times are typically needed to achieve a good signal-to-noise ratio.

-

Decoupling: Proton decoupling is usually employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum with single lines for each unique carbon atom.

Predicted ¹³C NMR Spectrum:

The following table presents the predicted ¹³C NMR chemical shifts for this compound, based on data from similar compounds.[2][5]

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | Ester C =O |

| ~167 | Amide C =O |

| ~134 | ipso-C of Benzoyl group |

| ~132 | para-C of Benzoyl group |

| ~129 | ortho-C of Benzoyl group |

| ~127 | meta-C of Benzoyl group |

| ~53 | α-C H of Methionine |

| ~52 | Methyl ester O-C H₃ |

| ~31 | β-C H₂ of Methionine |

| ~30 | γ-C H₂ of Methionine |

| ~15 | Thioether S-C H₃ |

Interpretation of the Spectrum:

-

Carbonyl Carbons: Two distinct carbonyl signals are expected in the downfield region of the spectrum. The ester carbonyl will typically appear around 172 ppm, while the amide carbonyl will be slightly upfield at around 167 ppm.

-

Aromatic Carbons: The carbons of the benzoyl ring will resonate in the 127-134 ppm range. The exact chemical shifts will depend on the substitution pattern.

-

Aliphatic Carbons: The α-carbon of the methionine backbone will be found around 53 ppm. The methyl ester carbon will be at a similar chemical shift, around 52 ppm. The β- and γ-carbons of the side chain will appear at approximately 31 and 30 ppm, respectively. The S-methyl carbon will be the most upfield signal, around 15 ppm.

Part 3: Infrared (IR) Spectroscopy

Theoretical Principles of IR Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes the bonds within the molecule to vibrate. Different types of bonds and functional groups vibrate at characteristic frequencies. An IR spectrum is a plot of absorbance (or transmittance) versus frequency (usually expressed in wavenumbers, cm⁻¹). By analyzing the absorption bands in an IR spectrum, it is possible to identify the functional groups present in a molecule.

FTIR Analysis of this compound

Experimental Protocol:

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the FTIR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

Characteristic IR Absorptions:

The following table lists the expected characteristic IR absorption bands for this compound.[2]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H stretch | Amide |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic |

| ~1740 | C=O stretch | Ester |

| ~1640 | C=O stretch (Amide I) | Amide |

| ~1540 | N-H bend (Amide II) | Amide |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1200 | C-O stretch | Ester |

Interpretation of the Spectrum:

The IR spectrum of this compound will be dominated by strong absorptions from the amide and ester functional groups. The N-H stretch of the amide will appear as a sharp band around 3300 cm⁻¹. The ester carbonyl stretch will be a strong, sharp peak around 1740 cm⁻¹. The amide I band (primarily C=O stretch) will be a strong absorption around 1640 cm⁻¹, and the amide II band (a combination of N-H bend and C-N stretch) will be found around 1540 cm⁻¹. The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands around 1600 and 1480 cm⁻¹.

FTIR Analysis Workflow:

Caption: Workflow for ATR-FTIR analysis of this compound.

Part 4: Mass Spectrometry (MS)

Theoretical Principles of Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The process involves ionizing the sample, separating the resulting ions based on their m/z ratio, and detecting them. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like protected amino acids, as it typically produces intact molecular ions with minimal fragmentation. The mass analyzer then separates the ions, and the detector records their abundance. The resulting mass spectrum is a plot of ion intensity versus m/z.

ESI-MS Analysis of this compound

Experimental Protocol:

Direct infusion is a simple method for introducing a liquid sample into the mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Expected Mass Spectrum:

The molecular weight of Bzl-D-Met-OMe (the free base) is approximately 267.35 g/mol . In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺.

-

[M+H]⁺: m/z ≈ 268.1

Other adducts, such as the sodium adduct [M+Na]⁺ (m/z ≈ 290.1), may also be observed.

Fragmentation Analysis (MS/MS):

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion and obtain further structural information. The fragmentation of N-benzoyl amino acid esters often involves cleavage of the amide and ester bonds.

Predicted Fragment Ions:

| m/z | Fragment |

| 208 | [M+H - CH₃OH]⁺ |

| 162 | [M+H - C₆H₅CO]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation of the Spectrum:

The mass spectrum will provide a clear confirmation of the molecular weight of the compound. The fragmentation pattern observed in an MS/MS experiment can be used to confirm the connectivity of the different functional groups. For example, the loss of the benzoyl group (105 Da) or the methyl ester group (as methanol, 32 Da) would be strong evidence for the proposed structure.

Predicted Fragmentation Pathway of this compound:

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Part 5: Integrated Spectroscopic Analysis

A Holistic Approach

While each spectroscopic technique provides valuable information, a truly confident structural elucidation of this compound is achieved by integrating the data from all three.

-

MS confirms the molecular weight and the presence of the benzoyl and methionine methyl ester moieties through fragmentation.

-

IR confirms the presence of the key amide and ester functional groups.

-

NMR provides the detailed atomic connectivity, confirming the precise arrangement of the benzoyl group, the methionine side chain, and the methyl ester. The ¹H NMR integration confirms the relative number of protons in each part of the molecule, while the ¹³C NMR confirms the number of unique carbon environments.

By combining the information from these techniques, a complete and unambiguous picture of the molecule's structure is obtained.

Purity Assessment

These spectroscopic techniques are also crucial for assessing the purity of this compound.

-

NMR: The presence of unexpected signals in the ¹H or ¹³C NMR spectra can indicate the presence of impurities. The integration of these signals can be used to quantify the level of impurity.

-

MS: The presence of ions with m/z values that do not correspond to the target molecule or its expected adducts can signal impurities.

-

IR: While less quantitative for purity assessment, significant deviations from the expected IR spectrum can suggest the presence of impurities with different functional groups.

Part 6: Conclusion

The spectroscopic characterization of N-Benzoyl-D-methionine methyl ester hydrochloride is a critical step in ensuring its quality and suitability for its intended applications in research and development. A multi-technique approach, combining NMR, IR, and MS, provides a comprehensive and robust analysis of the molecule's structure and purity. This guide has outlined the theoretical principles, experimental protocols, and expected spectral data for this compound, offering a framework for its successful characterization.

Part 7: References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Flores-Alamo, M., et al. (2022). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 66(1), 93-108. [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Steelyard Analytics, Inc. (2020). ¹³C NMR analysis of peptides and amino acids. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. scielo.org.mx [scielo.org.mx]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 5. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

Potential applications of Bzl-D-met-ome hcl in biochemistry

An In-Depth Technical Guide to the Applications of N-Benzoyl-D-methionine methyl ester hydrochloride (Bzl-D-Met-OMe HCl) in Biochemistry

Introduction: Deconstructing this compound

N-Benzoyl-D-methionine methyl ester hydrochloride (this compound) is a protected amino acid derivative whose value in modern biochemistry and drug discovery lies in the strategic functionality of its constituent parts. As a non-natural, chiral building block, its primary role is to serve as a specialized component in the synthesis of peptides designed to overcome the fundamental challenge of biological degradation.

This guide provides an in-depth exploration of the core applications of this compound, grounded in the principles of peptide chemistry and pharmacology. We will dissect its molecular advantages, provide detailed experimental workflows for its use, and survey its potential in the development of next-generation therapeutics.

The molecule can be understood by its three key features:

-

D-Methionine Core : The use of the D-enantiomer, the mirror image of the naturally occurring L-methionine, is the cornerstone of its utility. This stereochemical difference confers significant resistance to enzymatic breakdown.

-

N-terminal Benzyl (Bzl) Protection : The amine group of the D-methionine is protected by a benzyl group. This prevents unwanted side reactions during chemical synthesis, ensuring that peptide bonds are formed only when intended.[1][2][3]

-

C-terminal Methyl Ester (OMe) Protection : The carboxylic acid is protected as a methyl ester. This prevents the carboxyl group from reacting out of sequence and allows for its selective activation when required for peptide bond formation.[4]

Part 1: The Strategic Imperative for D-Amino Acids: Engineering Proteolytic Stability

Peptides are highly sought-after therapeutic agents due to their high specificity and low off-target toxicity. However, their clinical application is often severely limited by their rapid degradation by proteases in the body.[5] These enzymes have evolved to specifically recognize and cleave peptide bonds between L-amino acids.

The incorporation of a D-amino acid, such as D-methionine from this compound, creates a "stereochemical shield." The altered spatial arrangement of the side chain at the chiral center prevents the peptide from fitting correctly into the active site of a protease.[6] This steric hindrance renders the adjacent peptide bonds resistant to enzymatic cleavage, dramatically increasing the peptide's in-vivo half-life and bioavailability.[5][7] This fundamental principle is a key strategy in modern peptide drug design.[8]

Caption: Enzymatic degradation pathway for L-peptides and resistance via D-amino acid inclusion.

Part 2: Core Application: A Building Block in Peptide Synthesis

This compound is primarily utilized in solution-phase peptide synthesis or as a specialized component in solid-phase peptide synthesis (SPPS). SPPS is the gold-standard method for assembling peptides, where amino acids are sequentially coupled to a growing chain anchored to a solid resin support.[9] Protecting groups are essential to this process, ensuring the fidelity of the final sequence.[2]

The dual-protected nature of this compound requires specific deprotection steps to be incorporated into a peptide chain. The following workflow outlines its integration into a standard SPPS cycle.

Caption: Workflow for incorporating this compound into a solid-phase peptide synthesis cycle.

Part 3: Key Experimental Protocols

The effective use of this compound hinges on the precise and clean removal of its protecting groups and the ability to verify the enhanced stability of the final product.

Protocol 1: C-Terminal Methyl Ester Deprotection (Saponification)

This protocol is necessary to free the carboxylic acid, allowing it to be activated and coupled to the N-terminus of the peptide chain.

Materials:

-

This compound

-

Methanol (MeOH)

-

1 M Sodium Hydroxide (NaOH)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) in methanol.

-

Hydrolysis: Cool the solution to 0 °C in an ice bath. Add 1 M NaOH (1.1 equivalents) dropwise while stirring.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Acidification: Carefully neutralize the reaction mixture with 1 M HCl and then acidify to a pH of ~3.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous layer three times with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Isolation: Filter the solution and concentrate under reduced pressure to yield the N-Benzoyl-D-methionine (Bzl-D-Met-OH) product, which can be used in the next coupling step.

Protocol 2: N-Terminal Benzyl Group Deprotection (Catalytic Hydrogenolysis)

This protocol is performed after the peptide synthesis is complete to remove the N-terminal benzyl group.

Materials:

-

N-Bzl protected peptide

-

Methanol (MeOH) or Acetic Acid

-

Palladium on Carbon (Pd/C, 10% w/w)

-

Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

Procedure:

-

Dissolution: Dissolve the peptide (1 equivalent) in a suitable solvent like methanol or acetic acid.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 10% by weight of the peptide) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Hydrogenation: Purge the reaction vessel with H₂ gas and maintain a positive pressure (e.g., using a balloon) or use a Parr hydrogenator apparatus.

-

Reaction: Stir the mixture vigorously at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.

-

Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Protocol 3: Comparative Enzymatic Stability Assay

This protocol provides a self-validating system to confirm the efficacy of D-amino acid incorporation.

Objective: To compare the degradation rate of a D-methionine-containing peptide versus its all-L-amino acid counterpart in the presence of a protease.

Materials:

-

Peptide-D-Met (synthesized with this compound)

-

Peptide-L-Met (all-L-amino acid control)

-

Trypsin or Proteinase K solution (e.g., 1 mg/mL in assay buffer)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Sample Preparation: Prepare 1 mg/mL stock solutions of both Peptide-D-Met and Peptide-L-Met in the assay buffer.

-

Reaction Setup: For each peptide, set up a reaction by mixing 90 µL of the peptide solution with 10 µL of the protease solution. For a "time zero" (T₀) control, mix 90 µL of peptide with 10 µL of pre-quenched protease solution (protease added to TFA).

-

Incubation: Incubate the reaction mixtures at 37 °C.

-

Time Points: At specific time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot from each reaction and immediately add it to 90 µL of the quenching solution. This will stop the enzymatic reaction.

-

HPLC Analysis: Analyze each quenched time point sample by reverse-phase HPLC. Monitor the peak area of the intact (non-degraded) peptide.

-

Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the T₀ sample. Plot the percentage of intact peptide versus time for both the L- and D-peptides.

Data Presentation: Expected Results

| Time (minutes) | % Intact Peptide-L-Met | % Intact Peptide-D-Met |

| 0 | 100% | 100% |

| 15 | ~60% | ~98% |

| 30 | ~35% | ~97% |

| 60 | ~10% | ~95% |

| 120 | <5% | ~92% |

| 240 | 0% | ~88% |

Part 4: Potential Therapeutic Applications

The enhanced stability imparted by D-methionine makes peptides synthesized with this compound prime candidates for several therapeutic areas.

-

Antimicrobial Peptides (AMPs): The rise of antibiotic resistance necessitates novel therapeutic strategies. Many AMPs act by disrupting bacterial cell membranes, a mechanism that is often independent of chirality.[10] Incorporating D-methionine can significantly prolong the active lifetime of an AMP in vivo, improving its efficacy.[11][12] Furthermore, specific D-amino acids, including D-methionine, have been shown to directly inhibit bacterial growth and biofilm formation.[13]

-

Anticancer Peptides (ACPs): ACPs represent a promising class of targeted cancer therapies. However, their utility is often limited by poor stability in serum. The substitution of L-amino acids with their D-enantiomers has been shown to restore peptide stability in human serum, leading to prolonged and more effective antitumor activity.[14] This strategy can also reduce hemolysis and cytotoxicity to normal cells, improving the therapeutic index of the peptide.[15]

Part 5: Special Handling Considerations for Methionine

The thioether side chain of methionine is susceptible to oxidation, which can form methionine sulfoxide (Met(O)).[16] This can occur during synthesis, cleavage, or storage.

Mitigation Strategies:

-

Use of Scavengers: During the final acidolytic cleavage step from the resin, a cocktail containing scavengers like triisopropylsilane (TIS) and water is crucial to suppress oxidation.[17]

-

Inert Atmosphere: Handling methionine-containing peptides under an inert atmosphere (Argon or Nitrogen) can minimize oxidation during storage and handling.

-

Reversible Oxidation: In advanced synthesis, Met(O) can be intentionally used as a temporary protecting group to improve the solubility of aggregation-prone peptides. The oxidation is then reversed in a final step to yield the native methionine peptide.[18]

Conclusion

N-Benzoyl-D-methionine methyl ester hydrochloride is more than a simple amino acid derivative; it is a strategic tool for molecular engineering. By providing a stable, protected source of D-methionine, it enables researchers and drug developers to systematically address the primary hurdle in peptide therapeutics: proteolytic instability. Its application in the synthesis of robust antimicrobial, anticancer, and other bioactive peptides underscores its importance in the ongoing quest for more durable and effective medicines. The protocols and principles outlined in this guide offer a framework for leveraging the unique biochemical advantages of this powerful synthetic building block.

References

-

Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (n.d.). MDPI. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

-

The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (2018). PubMed Central. [Link]

-

Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. (2021). MDPI. [Link]

-

Should My Peptides Have D-Amino Acids? (2024). LifeTein. [Link]

-

D-Amino Acid-Containing Supramolecular Nanofibers for Potential Cancer Therapeutics. (2015). PubMed Central. [Link]

-

Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (2015). Amino Acids. [Link]

-

D-Amino Acid Analogues of the Antimicrobial Peptide CDT Exhibit Anti-Cancer Properties in A549, a Human Lung Adenocarcinoma Cell Line. (2019). Bentham Science. [Link]

-

Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy. (2022). MDPI. [Link]

-

Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. (2001). Proceedings of the National Academy of Sciences. [Link]

-

α-Amino protecting groups used for solid-phase peptide synthesis (SPPS). (n.d.). ResearchGate. [Link]

-

Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. (1999). PubMed. [Link]

-

Synthesis of Methionine Containing Peptides Related to Native Chemical Ligation. (2003). Synlett. [Link]

-

How to handle peptides that contain methionine. (2023). Biotage. [Link]

-

D-Amino Acid-Containing Peptide Synthesis. (n.d.). CD Formulation. [Link]

-

Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. (2019). PubMed Central. [Link]

-

d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. (2018). Canadian Journal of Microbiology. [Link]

-

Protecting Groups in Peptide Synthesis. (2020). PubMed. [Link]

-

Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). ACS Omega. [Link]

-

Peptide Synthesis. (2024). Chemistry LibreTexts. [Link]

-

Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides... (2002). Royal Society of Chemistry. [Link]

-

All-D amino acid-containing channel-forming antibiotic peptides. (1992). PubMed. [Link]

-

A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. (2015). Semantic Scholar. [Link]

-

Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. (2012). ResearchGate. [Link]

-

Self-derived structure-disrupting peptides targeting methionine aminopeptidase in pathogenic bacteria. (2019). The FASEB Journal. [Link]

-

D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance... (2020). Frontiers in Microbiology. [Link]

-

New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. (2018). Frontiers in Microbiology. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. biosynth.com [biosynth.com]

- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lifetein.com [lifetein.com]

- 8. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 9. bachem.com [bachem.com]

- 10. All-D amino acid-containing channel-forming antibiotic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. biotage.com [biotage.com]

- 17. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of N-Benzyl-D-methionine Methyl Ester Hydrochloride in the Synthesis of Advanced Peptide Therapeutics: A Technical Guide

Abstract